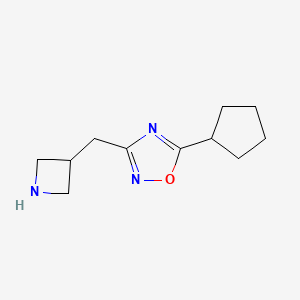
3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of an azetidine ring and a cyclopentyl group attached to the oxadiazole moiety.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | S. aureus | 8 µg/mL |
| 3b | E. coli | 16 µg/mL |
| 3c | Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that modifications to the oxadiazole structure can enhance antibacterial efficacy .
Antitubercular Activity
In addition to its antimicrobial effects, compounds like this compound have been evaluated for their activity against Mycobacterium tuberculosis. Research has indicated that certain oxadiazole derivatives exhibit promising antitubercular effects.
Case Study: Antitubercular Effects
A study conducted by Dhumal et al. (2016) demonstrated that specific oxadiazole derivatives showed a strong inhibitory effect on both active and dormant states of M. tuberculosis. The binding affinity of these compounds to key enzymes involved in fatty acid biosynthesis was highlighted as a potential mechanism for their activity .
Anti-inflammatory and Analgesic Properties
Oxadiazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. These compounds have shown potential in reducing inflammation in various models, which may be beneficial for treating conditions like arthritis.
Table 2: Anti-inflammatory Effects of Selected Compounds
| Compound | Model Used | Effect Observed |
|---|---|---|
| Compound A | Carrageenan-induced paw edema | Significant reduction in swelling |
| Compound B | Acetic acid-induced writhing test | Decreased number of writhes |
The results indicate that modifications in the chemical structure can lead to enhanced anti-inflammatory activity .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways essential for microbial survival.
- Cell Membrane Disruption : Some derivatives disrupt bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Pathways : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-4-9(3-1)11-13-10(14-15-11)5-8-6-12-7-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANQYZYELXZSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















